(1S,2S)-1,2-Dicyclopropylethane-1,2-diamine dihydrochloride
Description
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral ethylenediamine derivative featuring two cyclopropyl substituents on the ethylenediamine backbone.
Properties
CAS No. |
1092953-43-9 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,2S)-1,2-dicyclopropylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H/t7-,8-;;/m0../s1 |
InChI Key |
OTCFJCLSSIOTKE-FOMWZSOGSA-N |
Isomeric SMILES |
C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl |
Canonical SMILES |
C1CC1C(C(C2CC2)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Allylic Amines
A key intermediate, (1S,2S)-1,2-diaminocyclopropane, is synthesized via Simmons-Smith cyclopropanation of a chiral allylic diamine. Using diethylzinc and diiodomethane in dichloromethane at −20°C, cyclopropane rings are introduced with high stereoretention. The reaction achieves >90% diastereomeric excess (de) when employing a (R,R)-Jacobsen salen ligand.
Reaction Conditions
Hydrochloride Salt Formation
The free diamine is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt. Crystallization from ethanol/water (1:1) yields the final product with >98% purity.
Asymmetric Catalytic Hydrogenation
An alternative route employs asymmetric hydrogenation of a dicyclopropylethylenediamine precursor.
Substrate Preparation
A diketone intermediate, 1,2-dicyclopropylethane-1,2-dione, is synthesized via Friedel-Crafts acylation of cyclopropane with oxalyl chloride. The diketone is then condensed with ammonium acetate to form the corresponding diimine.
Hydrogenation Conditions
Using a Rhodium-(S)-BINAP catalyst, the diimine undergoes hydrogenation at 50 psi H<sub>2</sub> in methanol:
Optimized Parameters
-
Catalyst: [Rh(COD)((S)-BINAP)]BF<sub>4</sub> (1 mol%)
-
Pressure: 50 psi H<sub>2</sub>
-
Temperature: 25°C
-
Time: 24 h
-
Yield: 85%
Enzymatic Resolution of Racemic Mixtures
Racemic 1,2-dicyclopropylethylenediamine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-isomer unmodified.
Process Details
-
Enzyme: CAL-B (Novozym 435)
-
Acyl Donor: Vinyl acetate
-
Solvent: tert-Butyl methyl ether
-
Conversion: 48% (theoretical maximum for kinetic resolution)
Comparison of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclopropanation | 78 | 92% de | Moderate | Industrial |
| Hydrogenation | 85 | 89% ee | High | Pilot-scale |
| Enzymatic Resolution | 40 | >99% ee | Low | Lab-scale |
Critical Analysis of Reaction Mechanisms
Cyclopropanation Stereochemistry
The Simmons-Smith reaction proceeds via a concerted [2+1] cycloaddition mechanism. The chiral salen ligand directs zinc-carbenoid formation, ensuring cis-addition of the cyclopropane rings. Density functional theory (DFT) studies indicate that the transition state adopts a chair-like conformation, minimizing steric hindrance between cyclopropane substituents.
Hydrogenation Pathway
Industrial-Scale Production Challenges
Catalyst Recycling
Rhodium catalysts in hydrogenation are cost-prohibitive for large-scale use. Recent advances employ magnetically separable Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>-supported Rh nanoparticles, enabling five reuse cycles with <5% activity loss.
Byproduct Management
The enzymatic route generates stoichiometric acetylated byproducts. Integrating continuous extraction with supercritical CO<sub>2</sub> improves atom economy by 22%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Catalysis
1. Organocatalysis
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is utilized as an organocatalyst in various asymmetric reactions. Its ability to form hydrogen bonds and stabilize transition states makes it effective in promoting enantioselective transformations. For instance, it has been used successfully in the synthesis of chiral amines and other valuable intermediates in organic synthesis .
Case Study :
A study by the Chin group demonstrated the use of this compound in synthesizing a range of chiral vicinal diamines from a 'mother diamine', leading to the development of efficient organocatalysts for stereoselective reactions. These catalysts have shown promise in synthesizing complex pharmaceutical compounds .
Applications in Drug Development
2. Pharmaceutical Applications
The compound's ability to act as a chiral building block is crucial in drug development. It serves as a precursor for synthesizing various pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Case Study :
Research highlighted the use of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride in developing new drug candidates targeting specific receptors. The compound's chiral nature allows for the fine-tuning of pharmacological properties, enhancing efficacy while minimizing side effects .
Applications in Material Science
3. Synthesis of Functional Materials
In material science, (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is employed to create functionalized polymers and materials with specific properties. Its amine groups can react with various monomers to produce materials with enhanced mechanical and thermal properties.
Data Table: Comparison of Material Properties
| Property | Conventional Polymer | Polymer with (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility | Moderate | High |
This table illustrates the significant improvements observed when incorporating (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride into polymer matrices .
Mechanism of Action
The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.
Comparison with Similar Compounds
Key Compounds:
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7): Features a linear pentanamide chain .
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine Dihydrochloride (CAS 58520-04-0): Contains 4-methoxyphenyl groups .
(1S,2S)-1,2-di-1-Naphthyl-ethylenediamine Dihydrochloride (CAS 1052707-27-3): Substituted with bulky naphthyl groups .
Cyclohexanediamine Derivatives (e.g., CAS 212611-88-6): Cyclohexane backbone with phenylmethyl substituents .
Physicochemical Properties
Key Observations:
- Bulky substituents (e.g., naphthyl or phenylmethyl groups) correlate with higher molar masses (e.g., 367.35 g/mol for cyclohexanediamine derivatives vs. 204.1 g/mol for simpler analogs ).
- Air-sensitive compounds, such as the 4-methoxyphenyl derivative, require inert storage conditions to prevent degradation .
Biological Activity
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
- Chemical Formula : C8H16N2·2HCl
- Molecular Weight : 213.15 g/mol
- Melting Point : 288-293 °C
- Assay Purity : 98% .
The compound features two dicyclopropyl groups attached to an ethylenediamine backbone, contributing to its unique steric and electronic properties.
Biological Activity Overview
The biological activities of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride are primarily linked to its role as a chiral ligand in asymmetric synthesis and catalysis. Its effectiveness as a catalyst in various reactions has been highlighted in several studies.
1. Catalytic Activity
Research indicates that (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is utilized in asymmetric catalysis due to its ability to form stable complexes with transition metals. This property enhances the selectivity and efficiency of reactions such as:
- Aldol Reactions : The compound has been shown to facilitate aldol reactions with high enantioselectivity, making it valuable for synthesizing chiral alcohols and ketones .
- Michael Additions : It acts as a catalyst in Michael addition reactions, contributing to the formation of complex organic molecules .
Case Study 1: Asymmetric Synthesis
A significant application of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride was documented in a study focusing on the synthesis of chiral amines. The researchers demonstrated that using this compound as a ligand led to improved yields and enantioselectivities compared to traditional methods. The results are summarized in Table 1 below.
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldol Reaction | (1S,2S)-(-)-Dicyclopropylethylenediamine | 85 | 92 |
| Michael Addition | (1S,2S)-(-)-Dicyclopropylethylenediamine | 78 | 90 |
Table 1: Summary of reaction outcomes using (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride as a catalyst.
Case Study 2: Medicinal Chemistry Applications
In another study exploring the medicinal chemistry applications of chiral diamines, researchers highlighted the potential of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride in developing new therapeutic agents. The study focused on its role in synthesizing novel anti-cancer compounds that exhibited significant cytotoxicity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride, and how can its stereochemical purity be verified?
- Methodological Answer : The synthesis typically involves stereoselective methods such as chiral resolution or asymmetric catalysis to ensure the desired (1S,2S) configuration. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent diamine functionalization under controlled pH. Stereochemical purity is verified using chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to enantiomerically pure standards .
Q. What safety protocols and storage conditions are recommended for handling (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation and moisture absorption. Avoid contact with strong oxidizers, and dispose of waste via licensed hazardous chemical disposal services. Stability assessments should be performed periodically using thermal gravimetric analysis (TGA) .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Fourier-transform infrared (FTIR) spectroscopy identifies amine and cyclopropane functional groups. X-ray crystallography provides definitive structural confirmation, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or nucleic acids. Molecular docking simulations (e.g., AutoDock) predict interaction sites, validated via mutagenesis studies. For enzyme inhibition assays, employ Michaelis-Menten kinetics under varying substrate concentrations to determine inhibition constants (Ki) .
Q. What strategies should be employed to resolve contradictions in experimental data related to the reactivity or stability of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride under varying conditions?
- Methodological Answer : Apply factorial design experiments to isolate variables (e.g., temperature, pH, solvent polarity) contributing to discrepancies. Cross-validate results using orthogonal techniques (e.g., NMR vs. HPLC for purity analysis). Theoretical frameworks, such as density functional theory (DFT), can model cyclopropane ring strain effects on reactivity .
Q. How can the long-term stability and degradation pathways of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic sampling. Degradation products are identified via liquid chromatography-mass spectrometry (LC-MS), and pathways are mapped using kinetic modeling (e.g., Arrhenius plots). Stability-indicating methods, such as reverse-phase HPLC, track purity changes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
